molecular formula C16H13FN4O2 B1313030 4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol CAS No. 649735-41-1

4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol

Cat. No. B1313030
M. Wt: 312.3 g/mol
InChI Key: NBBOVDMBSDVVFP-UHFFFAOYSA-N
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Description

This compound is a therapeutic compound useful for treating diseases, including proliferative diseases and diseases associated with angiogenesis, such as cancer and macular degeneration . It acts as a neuroprotectant and prevents neuronal cell death induced by the PI3-kinase pathway .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The molecular formula is CHFNO .


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm³, a boiling point of 327.3±37.0 °C at 760 mmHg, and a flash point of 151.8±26.5 °C . It has a molar refractivity of 45.2±0.3 cm³ and a molar volume of 120.8±3.0 cm³ .

Scientific Research Applications

Vascular Endothelial Growth Factor Receptor-2 Inhibition

The compound has been identified as a potent inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2). Structural modifications, such as the addition of a methyl group at the 5-position and a substituted alkoxy group at the 6-position of the pyrrolo[2,1-f][1,2,4]triazine core, enhanced its potency. BMS-540215, an analog of this compound, demonstrated significant in vivo activity in human tumor xenograft models, indicating its potential as a solid tumor treatment. The L-alanine prodrug of BMS-540215, BMS-582664, has been under clinical evaluation for treating solid tumors (Bhide et al., 2006).

Metabolic Pathways and Disposition

The metabolism and disposition of Brivanib (BMS-540215) were studied extensively. After oral administration, fecal excretion was identified as the primary elimination route in animals and humans. The study also detailed the conversion processes of Brivanib alaninate to Brivanib, metabolic pathways involving oxidative and conjugative metabolism, and the significance of metabolites in contributing to the total drug-related radioactivity in plasma (Gong et al., 2011).

Imaging and Diagnostic Applications

The compound was involved in the synthesis of carbon-11-labeled derivatives intended as potential PET (Positron Emission Tomography) tracers for imaging p38α mitogen-activated protein kinase, an enzyme implicated in inflammatory responses and various diseases (Wang et al., 2014).

Antibacterial and Antimicrobial Agents

Fluorine-containing derivatives, including those with the 4-fluoro-2-methyl-1H-indol-5-yl group, have been explored for their antibacterial and antimicrobial properties. These studies were aimed at developing new biologically active molecules with potential therapeutic applications (Holla et al., 2003).

Anticancer and Antiviral Activities

Derivatives of the compound have been synthesized and tested for their potential as anti-HIV-1 and CDK2 (cyclin-dependent kinase 2) inhibitors. These studies are part of efforts to develop new therapeutic agents for treating HIV and cancer (Makki et al., 2014).

Anticonvulsant Properties

Derivatives of the compound have been synthesized and evaluated for their potential as anticonvulsant agents. The study involved the synthesis of indole C-3 substituted derivatives and testing their activity in models for seizures (Ahuja & Siddiqui, 2014).

properties

IUPAC Name

4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O2/c1-8-5-10-11(20-8)3-4-13(14(10)17)23-16-15-9(2)12(22)6-21(15)19-7-18-16/h3-7,20,22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBOVDMBSDVVFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433233
Record name 4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol

CAS RN

649735-41-1
Record name 4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of BF3.OEt2 (120 mL, 0.948 mol) in dichloromethane (200 mL) at 0° C. was added H2O2 (50% aqueous solution, 4.6 mL, 0.079 mol). The reaction mixture was stirred at 0° C. for 30 min and then cooled to −20° C. In a separate flask, 2-[4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]-propan-2-ol from previous step (20 g, 0.0564 mol) was dissolved in dichloromethane (400 mL) using indirect heat to achieve complete dissolution. This solution was then added rapidly via canula (addition time=20 min) to the peroxide solution. The reaction temperature during the addition was between −15° C. and −25° C. After the addition was complete, the reaction temperature was raised to −15° C. and maintained at that temperature for an additional 40 min. The reaction mixture was quenched by the addition of Na2SO3 (200 mL, 20% aqueous solution) and ethanolamine (33% aqueous solution, 300 mL). Both reagents were added at a rate so as to maintain the internal temperature below 0° C. The cooling bath was removed and the reaction mixture was stirred for 2 h and then poured into a separatory funnel. The layers were separated and the aqueous phase was extracted with ethyl acetate (100 mL). The combined organic layers were washed with 5% aqueous citric acid (100 mL), 10% aqueous NaHCO3 (100 mL), water (2×100 mL), and brine (100 mL) and then dried, filtered and concentrated in vacuo to afford an orange foam. The crude material was loaded onto a Florisil® column using tetrahydrofuran as the loading solvent and the column was eluted with 30% ethyl acetate/heptane. The fractions containing the desired product were collected and concentrated in vacuo and then recrystallized from ethyl acetate/heptane. The solids were collected and washed with heptane to afford (9.1 g, 52%) of the desired product as an off-white solid. The filtrate was concentrated in vacuo and purified on silica gel using 40% ethyl acetate/heptane as the eluent to afford and additional 2.5 g (14%) of the desired product. Total yield of 4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol was (11.6 g, 66%).
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
400 mL
Type
solvent
Reaction Step Six
Yield
52%

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